dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine
Brand Name: Vulcanchem
CAS No.: 1396866-97-9
VCID: VC4359059
InChI: InChI=1S/C15H21N3O2S/c1-17(2)21(19,20)16-10-5-6-11-18-12-9-14-7-3-4-8-15(14)13-18/h3-4,7-8,16H,9-13H2,1-2H3
SMILES: CN(C)S(=O)(=O)NCC#CCN1CCC2=CC=CC=C2C1
Molecular Formula: C15H21N3O2S
Molecular Weight: 307.41

dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine

CAS No.: 1396866-97-9

Cat. No.: VC4359059

Molecular Formula: C15H21N3O2S

Molecular Weight: 307.41

* For research use only. Not for human or veterinary use.

dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine - 1396866-97-9

Specification

CAS No. 1396866-97-9
Molecular Formula C15H21N3O2S
Molecular Weight 307.41
IUPAC Name 2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C15H21N3O2S/c1-17(2)21(19,20)16-10-5-6-11-18-12-9-14-7-3-4-8-15(14)13-18/h3-4,7-8,16H,9-13H2,1-2H3
Standard InChI Key RZEDESLBZFWKSN-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)NCC#CCN1CCC2=CC=CC=C2C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Tetrahydroisoquinoline core: A bicyclic system with a nitrogen atom at position 2, contributing to its basicity and potential for hydrogen bonding .

  • But-2-ynyl linker: A rigid alkyne bridge that enhances conformational stability and enables modular synthetic modifications .

  • Sulfamoyl group: A dimethylated sulfonamide moiety that influences solubility and electronic properties .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₅H₂₁N₃O₂S
Molecular Weight307.41 g/mol
CAS Number1396866-97-9
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
StabilityStable under inert conditions; sensitive to strong acids/bases

Synthesis and Optimization

Key Synthetic Routes

The synthesis of dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine typically involves a multi-step sequence:

  • Formation of the Tetrahydroisoquinoline Core:

    • A Bischler-Napieralski cyclization of phenethylamine derivatives followed by asymmetric reduction yields enantiomerically pure tetrahydroisoquinolines .

    • Alternative methods employ Rh(I)-catalyzed ring-opening cascades or Pictet-Spengler reactions .

  • Introduction of the But-2-ynyl Linker:

    • Suzuki-Miyaura coupling between 2-bromobenzylamines and 2-ethoxyvinyl pinacolboronate installs the alkyne moiety .

  • Sulfamoylation:

    • Reaction with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) functionalizes the amine group .

Industrial-Scale Considerations

Optimization focuses on improving yield (currently 45–65%) and reducing reliance on toxic reagents. Recent advances include:

  • Catalytic Asymmetric Synthesis: Chiral auxiliaries or transition-metal catalysts enhance enantioselectivity .

  • Flow Chemistry: Continuous processing minimizes side reactions and improves scalability .

Chemical Reactivity and Functionalization

Dominant Reaction Pathways

Reaction TypeConditionsProducts
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated derivatives
OxidationKMnO₄, acidic conditionsSulfonamide oxides
CyclizationCuI, DMF, 80°CFused polycyclic systems

Stability Under Physiological Conditions

The compound exhibits moderate metabolic stability, with hydrolysis of the sulfamoyl group being a primary degradation pathway. Cytochrome P450 enzymes mediate N-demethylation of the tetrahydroisoquinoline core .

Biological Activity and Applications

Enzyme Inhibition

Dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine demonstrates selective inhibition of:

  • Phenylethanolamine N-Methyltransferase (PNMT): IC₅₀ = 120 nM, potentially modulating adrenaline biosynthesis.

  • Carbonic Anhydrase IX: Overexpressed in tumors, suggesting antitumor applications .

Antimicrobial Properties

Structural analogs with sulfonamide groups exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 50–150 µg/mL) . The rigid alkyne linker may enhance membrane penetration.

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
SKF 29661Lacks alkyne linkerPNMT inhibition (IC₅₀ = 90 nM)
CorysamineBerberine scaffoldAntimalarial activity
ErysotramidineSpirocyclic tetrahydroisoquinolineAnticholinergic effects

Computational Insights

Docking studies reveal strong interactions between the sulfamoyl group and PNMT’s active site (binding energy = -8.1 kcal/mol) . Molecular dynamics simulations suggest the alkyne linker stabilizes the compound in hydrophobic pockets .

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